molecular formula H2Hf-2 B078426 Hafnium dihydride CAS No. 13966-92-2

Hafnium dihydride

Cat. No.: B078426
CAS No.: 13966-92-2
M. Wt: 180.5 g/mol
InChI Key: AYGFBBAXRCHZSC-UHFFFAOYSA-N
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Description

Hafnium dihydride is a useful research compound. Its molecular formula is H2Hf-2 and its molecular weight is 180.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

hafnium;hydride
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/Hf.2H/q;2*-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYGFBBAXRCHZSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H-].[H-].[Hf]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H2Hf-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Pfaltz and Bauer MSDS]
Record name Hafnium hydride
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CAS No.

12770-26-2
Record name Hafnium dihydride
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Record name Hafnium hydride (HfH2)
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Record name Hafnium dihydride
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Record name HAFNIUM DIHYDRIDE
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Customer
Q & A

Q1: What is the molecular formula and weight of hafnium dihydride?

A1: The molecular formula for this compound is HfH2. Its molecular weight is calculated as follows:

    Q2: What crystal structures are commonly observed in hafnium hydrides?

    A2: Hafnium hydrides can adopt different crystal structures depending on the hydrogen content and temperature.

    • Cubic (δ-phase): This structure, similar to fluorite (CaF2), is common for higher hydrogen contents (HfHx, x > 1.7). [] In this phase, hydrogen atoms are randomly distributed within the hafnium lattice. []
    • Tetragonal (δ′-phase): Observed in hafnium hydride with lower hydrogen content, this phase is characterized by a more ordered arrangement of hydrogen atoms compared to the δ-phase. []
    • Other High-Pressure Phases: Under high pressure, novel hafnium hydrides with different structures can form, such as the cI16-type structure observed in Hf4H15. [, ]

    Q3: How does deuterium substitution affect the structure of this compound?

    A3: Replacing hydrogen with deuterium in this compound leads to a contraction of the hafnium-hydrogen bond distances. This substitution also results in an overall lattice contraction and increased density of the material. []

    Q4: How does the hydrogen content in hafnium hydride affect its mechanical properties?

    A4: The mechanical properties of hafnium hydride are heavily influenced by its hydrogen content.

    • Hardness: The hardness of hafnium hydride decreases as the hydrogen content increases. [, ] This trend is attributed to changes in the electronic structure, specifically the charge transfer from hafnium 5d to hydrogen 1s orbitals, which weakens the bonding between hafnium and hydrogen atoms. []
    • Elastic Modulus: Similar to hardness, the elastic modulus of hafnium hydride decreases with increasing hydrogen content. [] This is also linked to the electronic structure and the weakening of hafnium-hydrogen bonds.

    Q5: What happens to hafnium hydride at elevated temperatures?

    A5: Hafnium hydride undergoes several changes at high temperatures, some of which are:

    • Phase transitions: As temperature rises, hafnium hydride can transition between different phases. For example, a transition from the tetragonal δ′-phase to the cubic δ-phase occurs around 350 K. This transition is considered an order-disorder transition due to the change in hydrogen atom arrangement within the hafnium lattice. []
    • Hydrogen release: At high temperatures, hafnium hydride can release hydrogen gas. This decomposition behavior is influenced by factors such as temperature, pressure, and the presence of protective coatings. []

    Q6: Is hafnium hydride compatible with sodium, a common coolant in fast reactors?

    A7: Yes, research indicates that hafnium hydride demonstrates compatibility with sodium, making it a potential candidate for control rod applications in sodium-cooled fast reactors. []

    Q7: What catalytic properties have been observed in hafnium hydride complexes?

    A7: While not explicitly covered in the provided research, hafnium hydride complexes, particularly those containing organic ligands (like cyclopentadienyl), have shown catalytic activity in various organic reactions. These include:

    • Hydrogenation of olefins: Hafnium hydride complexes can catalyze the addition of hydrogen across carbon-carbon double bonds in olefins. []
    • Hydrosilylation: These complexes can facilitate the addition of silicon-hydrogen bonds (from silanes) to unsaturated compounds, forming new carbon-silicon bonds. []
    • Polymerization: Hafnium hydride complexes, especially when supported on materials like silica gel, can act as catalysts for the polymerization of olefins, leading to the formation of polymers. []

    Q8: How does the nature of the support material affect the catalytic activity of supported hafnium hydride catalysts?

    A9: The support material plays a crucial role in determining the activity and selectivity of supported catalysts. Studies on ethylene copolymerization using supported zirconium and hafnium hydride catalysts show that the support significantly influences the reactivity. For instance, Zr(BH4)4 supported on silica gel exhibited much higher activity compared to the same catalyst supported on alumina. []

    Q9: What are the potential applications of hafnium hydride in nuclear reactors?

    A9: Hafnium hydride's unique properties make it a promising material for various applications in nuclear reactors, particularly fast reactors:

    • Neutron Control Rods: HfHx effectively absorbs neutrons due to the high neutron capture cross-section of hafnium isotopes. [, , , ] It also moderates fast neutrons, making it suitable for fast reactors. [, ] Research suggests a longer lifespan for HfHx control rods compared to conventional boron carbide rods due to the absence of helium generation during neutron absorption. [, ]
    • Transmutation Targets: Studies explore the use of hafnium hydride as a matrix material for transmutation targets, aiming to transform long-lived radioactive waste into shorter-lived or stable isotopes. [, ]

    Q10: What are the advantages of using hafnium hydride control rods over conventional boron carbide control rods in fast reactors?

    A10: HfHx presents several advantages over B4C in control rod applications:

    • Longer Lifespan: HfHx does not produce helium gas during neutron capture, preventing swelling and PCMI issues associated with B4C rods. [, ] This translates to a longer operational life, potentially five to ten years. []
    • Efficient Neutron Moderation: The hydrogen in HfHx efficiently moderates fast neutrons, enhancing their absorption by hafnium and contributing to effective reactor control. [, ]
    • Similar Neutron Absorption: HfHx demonstrates comparable neutron absorption capabilities to B4C, ensuring effective control rod performance. []

    Q11: Are there any challenges associated with using hafnium hydride in nuclear applications?

    A11: Despite its advantages, there are challenges associated with HfHx:

    • Hydrogen Release at High Temperatures: HfHx tends to decompose and release hydrogen gas at high temperatures, potentially impacting its structural integrity and performance. []
    • Limited Data Availability: Compared to more established materials like zirconium hydride, research data on hafnium hydride is relatively limited. []

    Q12: How is computational chemistry used to understand the properties of hafnium hydride?

    A13: Computational methods, such as Density Functional Theory (DFT), provide valuable insights into the electronic structure and properties of HfHx. [, ] For instance, DFT calculations have been used to:

    • Explain mechanical properties: DFT studies revealed the influence of hydrogen content on the electronic structure, specifically charge transfer from hafnium to hydrogen, and its correlation with the decreasing hardness and elastic modulus of hafnium hydrides. []
    • Predict phase transitions: DFT calculations can predict pressure-induced phase transitions in hafnium hydrides, providing valuable information for material design and applications under extreme conditions. []

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